5-Butylthiophen-2-boronic acid
Overview
Description
5-Butylthiophen-2-boronic acid: is an organoboron compound that features a thiophene ring substituted with a butyl group at the 5-position and a boronic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylthiophen-2-boronic acid typically involves the borylation of 5-butylthiophene. One common method is the transition metal-catalyzed borylation using diboron reagents. For example, the reaction of 5-butylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield this compound .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar catalytic processes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: 5-Butylthiophen-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between an organohalide and the boronic acid, facilitated by a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Electrophiles: For substitution reactions on the thiophene ring.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols/Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry: 5-Butylthiophen-2-boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors and drug candidates. The boronic acid group can interact with biological molecules, making it useful in the design of protease inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific electronic properties. Its ability to form stable carbon-carbon bonds makes it valuable in the development of conductive polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Butylthiophen-2-boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic organohalide .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a thiophene ring.
Thiophen-2-boronic Acid: Similar to 5-Butylthiophen-2-boronic acid but without the butyl group.
Cyclohexylboronic Acid: Contains a cyclohexyl group instead of a thiophene ring.
Uniqueness: this compound is unique due to the presence of both a butyl group and a thiophene ring, which can impart specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and materials with tailored properties .
Properties
IUPAC Name |
(5-butylthiophen-2-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BO2S/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6,10-11H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSWXFPQAOPQCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)CCCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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